![molecular formula C11H20N2 B1487453 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane CAS No. 2169172-11-4](/img/structure/B1487453.png)
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane
Overview
Description
7-(1-Piperidinyl)-2-azabicyclo[221]heptane is a bicyclic compound that features a piperidine ring fused to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Piperidinyl)-2-azabicyclo[22One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic structure . Subsequent functionalization steps, such as bromination and cyclization, are used to introduce the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by efficient purification and functionalization steps. The use of catalytic hydrogenation and other scalable reactions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis Methodologies
The synthesis of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane typically involves several strategic approaches:
- Acylation Reactions : The compound can be synthesized through acylation of 7-azabicyclo[2.2.1]heptane derivatives with various acylating agents, leading to the formation of 7-(1-piperidinyl) derivatives. This method has been documented for producing a range of substituted compounds with potential biological activities .
- Intramolecular Ugi Reactions : A novel approach involves using 7-azabicyclo[2.2.1]heptane derivatives in intramolecular Ugi reactions to yield β-lactam derivatives and polyfunctionalized azabicyclic peptidomimetics. This method allows for the incorporation of diverse functional groups, enhancing the compound's versatility in drug design .
- Diels-Alder Reactions : The Diels-Alder reaction has also been utilized to synthesize highly substituted derivatives of 7-azabicyclo[2.2.1]heptane, demonstrating its utility in constructing complex molecular architectures .
Biological Activities
The biological significance of this compound is notable, particularly due to its structural similarity to naturally occurring alkaloids:
- Antinociceptive Properties : Research indicates that derivatives of this compound exhibit antinociceptive effects, making them potential candidates for pain management therapies. The mechanism is thought to involve modulation of nicotinic acetylcholine receptors, similar to the action of epibatidine, a well-known alkaloid derived from amphibian sources .
- Platelet Aggregation Inhibition : Some derivatives have been explored for their ability to inhibit platelet aggregation, which is crucial for developing new anticoagulant drugs . This property is particularly valuable in managing cardiovascular diseases.
Role as a Building Block in Drug Development
The unique structural features of this compound make it an attractive scaffold for drug design:
- Rigid Proline Surrogate : It serves as a rigid proline surrogate in peptide synthesis, allowing for the development of peptidomimetics that maintain bioactivity while enhancing stability against enzymatic degradation .
- Combinatorial Libraries : The compound has been employed in the synthesis of combinatorial libraries aimed at discovering new histone deacetylase inhibitors, showcasing its potential in cancer therapeutics . The ability to modify the nitrogen atom introduces complexity and diversity into the library compounds.
Case Studies and Research Findings
Several studies highlight the applications and potential of this compound:
Mechanism of Action
The mechanism of action of 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic framework but with an oxygen atom instead of nitrogen.
Epibatidine: A potent analgesic with a similar bicyclic structure but different functional groups.
Uniqueness
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a piperidine ring and a bicyclic framework, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane, a bicyclic amine compound, is recognized for its unique structural properties and potential biological activities. This compound is particularly notable for its interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is C_{10}H_{16}N_2. Its rigid bicyclic structure contributes to its biological activity by facilitating specific interactions with target proteins and receptors.
The primary mechanism of action involves the compound's role as an antagonist for the Orexin-1 receptor, which is implicated in various physiological processes such as sleep regulation and appetite control. The binding affinity and selectivity towards this receptor are critical for its potential therapeutic applications, particularly in treating disorders like insomnia and obesity.
Biological Activity Overview
Biochemical Properties:
- Target Interaction: The compound interacts with multiple enzymes and proteins, influencing cellular signaling pathways, gene expression, and metabolic processes.
- Cellular Effects: It has been shown to affect cell function significantly, impacting processes such as apoptosis and proliferation in various cell types.
Pharmacokinetics:
- Absorption: High gastrointestinal absorption has been reported for related compounds, suggesting favorable bioavailability.
- Distribution: The distribution within tissues is mediated by specific transporters, which may influence its efficacy and safety profile.
Binding Affinity Studies
A study evaluated the binding affinities of various derivatives of 7-azabicyclo[2.2.1]heptane at the dopamine transporter, revealing that certain stereoisomers exhibited Ki values ranging from 5 to 96 µM, indicating moderate potency compared to cocaine .
Analgesic Properties
Research has indicated that derivatives of this compound may possess analgesic and anti-inflammatory properties. These effects were observed in animal models where administration resulted in significant pain relief without the typical side effects associated with conventional analgesics .
Case Studies
Case Study 1: Orexin-1 Antagonism
In a controlled study involving rodent models, administration of this compound resulted in decreased food intake and altered sleep patterns, supporting its role as an Orexin-1 receptor antagonist. The findings suggest potential therapeutic applications in obesity management and sleep disorders.
Case Study 2: Analgesic Efficacy
Another study focused on the analgesic effects of a related compound in a neuropathic pain model demonstrated significant pain reduction compared to control groups. The mechanism was attributed to modulation of pain pathways involving opioid receptors, highlighting the compound's versatility in therapeutic applications .
Data Tables
Property | Value |
---|---|
Molecular Formula | C_{10}H_{16}N_2 |
Binding Affinity (Ki) | 5 - 96 µM |
Absorption | High |
Primary Target | Orexin-1 Receptor |
Therapeutic Applications | Analgesic, Anti-inflammatory |
Properties
IUPAC Name |
7-piperidin-1-yl-2-azabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-6-13(7-3-1)11-9-4-5-10(11)12-8-9/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXQIDLXJAWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C3CCC2NC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.